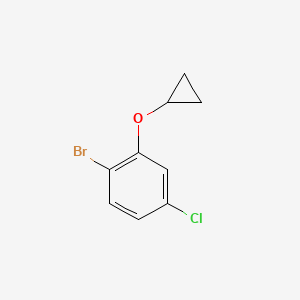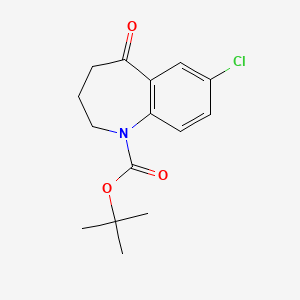
tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate: is an organic compound with a complex structure that includes a benzazepine ring system
Preparation Methods
The synthesis of tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1,2,3,4-tetrahydro-1-benzazepine with tert-butyl chloroformate under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
tert-butyl 4-[(E)-But-1-en-3-yl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate: This compound has a different substituent at the 4-position, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C15H18ClNO3 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
tert-butyl 7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
QWWHJFBKRCXKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
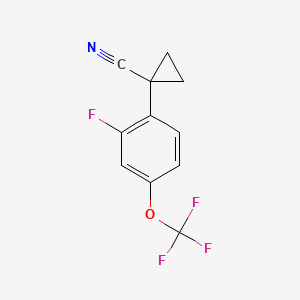
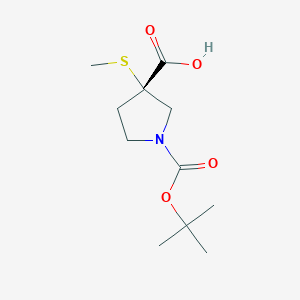
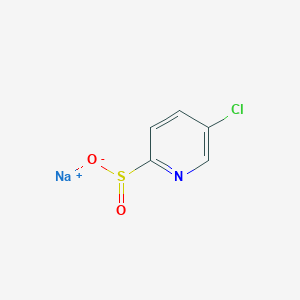
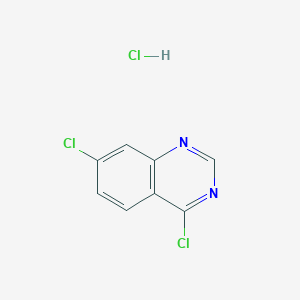
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)

![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)
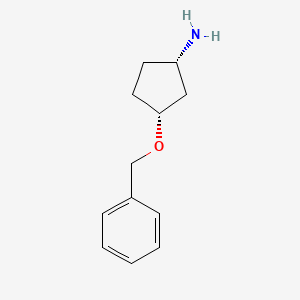
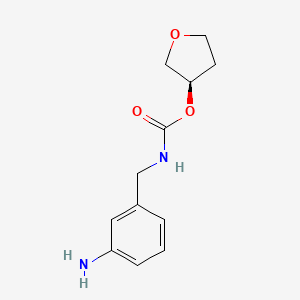
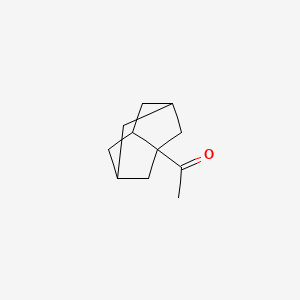
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
